2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H18Cl2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two tert-butyl groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 2,5-ditert-butyl-1,4-benzoquinone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-1,4-benzoquinone
- 2,6-Ditert-butyl-1,4-benzoquinone
Uniqueness
2,5-Ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of tert-butyl groups and chlorine atoms enhances its stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
33611-73-3 |
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Molecular Formula |
C14H18Cl2O2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2,5-ditert-butyl-3,6-dichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18Cl2O2/c1-13(2,3)7-9(15)12(18)8(14(4,5)6)10(16)11(7)17/h1-6H3 |
InChI Key |
OFQJXLFDYBWUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)C(=C(C1=O)Cl)C(C)(C)C)Cl |
Origin of Product |
United States |
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